molecular formula C22H17ClN2O B11647517 4-chloro-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol

4-chloro-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol

Cat. No.: B11647517
M. Wt: 360.8 g/mol
InChI Key: JGYFHFOQHOTXSP-UHFFFAOYSA-N
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Description

4-chloro-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol: is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This specific compound is characterized by the presence of a chloro group, a methylphenyl group, and a benzodiazepine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps, starting from basic organic molecules. The process may include:

    Formation of the Benzodiazepine Core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.

    Introduction of the Methylphenyl Group: This step involves the substitution reaction where a methylphenyl group is introduced to the benzodiazepine core.

    Chlorination: The final step involves the chlorination of the phenol group to introduce the chloro substituent.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine derivative.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydrobenzodiazepine derivatives.

    Substitution: Formation of various substituted benzodiazepine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzodiazepine derivatives with potential pharmaceutical applications.

Biology: In biological research, this compound can be used to study the effects of benzodiazepines on various biological systems, including their interaction with neurotransmitter receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 4-chloro-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol is likely similar to other benzodiazepines. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This leads to increased neuronal inhibition, resulting in sedative and anxiolytic effects.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its strong anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 4-chloro-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the chloro and methylphenyl groups can influence its binding affinity and efficacy at the GABA_A receptor.

Properties

Molecular Formula

C22H17ClN2O

Molecular Weight

360.8 g/mol

IUPAC Name

4-chloro-2-[2-(3-methylphenyl)-3H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C22H17ClN2O/c1-14-5-4-6-15(11-14)20-13-21(17-12-16(23)9-10-22(17)26)25-19-8-3-2-7-18(19)24-20/h2-12,26H,13H2,1H3

InChI Key

JGYFHFOQHOTXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N=C(C2)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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